N2-メチル・アルファゾシン塩酸塩
説明
An impurity of Alfuzosin
科学的研究の応用
薬理学的調査
N2-メチル・アルファゾシン塩酸塩は、主にα1アドレナリン受容体拮抗薬としての役割を果たすため、薬理学的調査に使用されます . これは、前立腺肥大症(BPH)の症状的治療に使用され、前立腺と膀胱頸部の筋肉を弛緩させます . この化合物は、特にBPH治療に関する薬物相互作用と副作用を研究する上で貴重です。
生化学研究
生化学では、この化合物は、タンパク質相互作用と機能を理解するための生化学物質として機能するプロテオミクス研究に使用されます . アドレナリン受容体への影響は、シグナル伝達経路を研究するための重要なツールとなっています。
分析化学
N2-メチル・アルファゾシン塩酸塩は、分析化学において、分析機器の精度と校正を保証するための参照標準として使用されます . これは、製薬品の品質管理に不可欠なクロマトグラフィーや分光光度法などの分析方法の開発に役立ちます。
材料科学
材料科学では、化合物の特性を分析して、その安定性、反応性、および他の材料との相互作用を理解します . これは、所望の薬理学的特性を持つ新しい材料を開発するために不可欠です。
化学工学
この化合物は、そのプロセス開発の可能性について化学工学で研究されています。 その合成、精製、およびスケールアッププロセスを理解することは、工業生産にとって不可欠です . エンジニアは、このデータを活用して、N2-メチル・アルファゾシン塩酸塩を含む医薬品の製造プロセスを設計および最適化します。
環境影響調査
N2-メチル・アルファゾシン塩酸塩の環境影響に関する調査には、その分解、生物蓄積、および生態系への潜在的な影響を研究することが含まれます . これは、環境汚染を最小限に抑える廃棄方法を開発するために不可欠です。
作用機序
Target of Action
N2-Methyl Alfuzosin Hydrochloride, also known as Alfuzosin, is an alpha-1 adrenergic antagonist . Its primary targets are the alpha-1 adrenergic receptors located in the lower urinary tract, which are abundant in the prostate, prostatic capsule, prostatic urethra, and bladder neck .
Mode of Action
Alfuzosin works by selectively inhibiting alpha adrenergic receptors in the lower urinary tract . This inhibition causes smooth muscle relaxation in the bladder neck and prostate, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia (BPH) .
Biochemical Pathways
The biochemical pathway primarily affected by Alfuzosin is the sympathetic nervous system’s stimulation of alpha-1 adrenoreceptors . By blocking these receptors, Alfuzosin disrupts this pathway, leading to the relaxation of smooth muscles in the bladder neck and prostate .
Pharmacokinetics
Alfuzosin undergoes extensive hepatic metabolism, primarily via CYP3A4 . The metabolism includes oxidation, O-demethylation, and N-dealkylation, forming inactive metabolites . Only 11% of the administered dose is detected unchanged in the urine . The protein binding of Alfuzosin is moderate and ranges from 82% to 90% .
Result of Action
The primary result of Alfuzosin’s action is an improvement in urine flow rate and a reduction in BPH symptoms . This is achieved by the relaxation of smooth muscles in the bladder neck and prostate, which is caused by the inhibition of alpha-1 adrenergic receptors .
Action Environment
The action of Alfuzosin can be influenced by various environmental factors. For instance, its absorption is decreased by 50% under fasting conditions . In patients with renal or hepatic impairment, the clearance of Alfuzosin is decreased, and plasma concentrations are increased . Furthermore, plasma concentrations in patients aged 75 years and above were found to be approximately 35% greater than in those under 65 years .
生物活性
N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride, also known as an impurity of Alfuzosin, has garnered attention due to its biological activity, particularly its role as an alpha-1 adrenergic antagonist. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide; hydrochloride
- Molecular Formula : C19H28ClN5O4
- Molecular Weight : 425.9 g/mol
- CAS Number : 72104-34-8
The compound functions primarily as an alpha-1 adrenergic antagonist , which means it selectively inhibits alpha adrenergic receptors in the lower urinary tract. This inhibition leads to:
- Relaxation of smooth muscle in the bladder neck and prostate, improving urine flow and alleviating symptoms of benign prostatic hyperplasia (BPH) .
Pharmacokinetics
Alfuzosin and its derivatives undergo extensive hepatic metabolism, primarily through the cytochrome P450 enzyme CYP3A4. The absorption of the compound can be affected by various factors, including food intake, which may reduce its bioavailability by up to 50% when taken in a fasting state .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of quinazoline derivatives against various cancer cell lines. The findings indicate that compounds with similar structures exhibit significant cytotoxic effects on breast, colon, and lung cancer cells. Although specific data on the hydrochloride form is limited, related compounds have shown promising results in inhibiting tumor growth through mechanisms that do not involve dihydrofolate reductase (DHFR) inhibition .
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Fluorine Chemistry investigated fluorinated derivatives of quinazoline compounds for their antiproliferative properties. The highest activity was noted in specific derivatives against breast and lung cancer cell lines, suggesting that structural modifications can enhance biological efficacy .
- Alfuzosin Efficacy : In clinical settings, Alfuzosin has been shown to significantly improve urinary symptoms associated with BPH. The mechanism involves relaxation of the bladder neck and prostate smooth muscle, which is critical for patient comfort and quality of life .
Data Table: Biological Activity Summary
Activity Type | Compound Name | Cell Line Tested | Result |
---|---|---|---|
Antiproliferative | Fluorinated Quinazoline Derivatives | Breast Cancer | High cytotoxicity observed |
Antiproliferative | N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)...) | Colon Cancer | Moderate inhibition |
Urinary Symptom Relief | Alfuzosin (related compound) | Clinical Trials | Significant symptom relief |
特性
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMLZHKGIOTQJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543369 | |
Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72104-34-8 | |
Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyltetrahydrofuran-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。